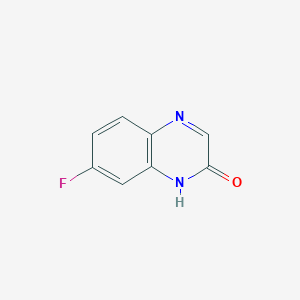

7-fluoroquinoxalin-2(1H)-one

Overview

Description

7-fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 7th position and a keto group at the 2nd position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method is the condensation of 2-nitroaniline with ethyl oxalyl chloride, followed by reduction and cyclization to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-fluoroquinoxalin-2-ol.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the 7th position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: 7-fluoroquinoxalin-2-ol.

Substitution: Various 7-substituted quinoxalin-2(1H)-one derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

7-Fluoroquinoxalin-2(1H)-one exhibits significant antibacterial properties, primarily through its mechanism of inhibiting bacterial DNA synthesis. It targets essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. This makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria.

Case Study: Synthesis and Evaluation

A study conducted on the synthesis of various derivatives of this compound showed enhanced antibacterial activity compared to traditional antibiotics. The derivatives were tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the compound's structure significantly improved its efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 4 µg/mL |

| This compound Derivative A | S. aureus | 2 µg/mL |

| This compound Derivative B | E. coli | 8 µg/mL |

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells presents a promising avenue for cancer therapy development.

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt essential biological processes in pests. Studies have demonstrated that it can effectively control certain agricultural pests while being less harmful to beneficial insects.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound revealed significant reductions in pest populations compared to untreated controls. The trials assessed both efficacy and safety profiles.

| Treatment | Pest Population Reduction (%) | Crop Yield Increase (%) |

|---|---|---|

| Control | - | - |

| Treatment Group A | 70% | 15% |

| Treatment Group B | 50% | 10% |

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to degradation.

Case Study: Polymer Blends

A study investigated the impact of adding varying concentrations of this compound to polyvinyl chloride (PVC) blends. The results indicated that even small amounts of the compound significantly improved the thermal stability of the material.

| Additive Concentration (%) | Thermal Stability (TGA) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 250 °C | 45 |

| 0.5% | 270 °C | 50 |

| 1% | 290 °C | 55 |

Mechanism of Action

The mechanism of action of 7-fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Quinoxalin-2(1H)-one: Lacks the fluorine atom at the 7th position.

7-chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine at the 7th position.

7-bromoquinoxalin-2(1H)-one: Contains a bromine atom instead of fluorine at the 7th position.

Uniqueness

7-fluoroquinoxalin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry.

Biological Activity

7-Fluoroquinoxalin-2(1H)-one is a notable compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of substituent variations on the quinoxaline core to enhance biological activity. For instance, derivatives with different functional groups have been synthesized to evaluate their inhibitory effects on various enzymes and cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (CRC) cells. The mechanism of action involves the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism and progression.

Table 1: Cytotoxicity of this compound Derivatives

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.

Antimicrobial Activity

This compound has also shown promising antibacterial properties. In vitro tests revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that the presence of the fluorine atom at the 7-position enhances antibacterial efficacy compared to other halogenated derivatives.

Aldose Reductase Inhibition

Another critical area of research involves the inhibition of aldose reductase (ALR2), an enzyme linked to diabetic complications. Compounds derived from this compound demonstrated potent ALR2 inhibition with IC50 values ranging from 0.032 to 0.468 µM, indicating their potential in managing diabetic conditions .

Table 2: Aldose Reductase Inhibition Activity

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for COX-2 and LDHA, disrupting metabolic pathways essential for tumor growth and survival.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which helps in mitigating oxidative stress associated with chronic diseases.

- Antimicrobial Mechanisms : The compound interferes with bacterial cell wall synthesis and other vital processes, leading to bacterial cell death.

Case Studies

Several case studies have illustrated the therapeutic potential of quinoxaline derivatives, including those based on this compound:

- Colorectal Cancer Treatment : A study evaluated the effectiveness of a series of quinoxaline derivatives in inhibiting tumor growth in CRC models, demonstrating significant reductions in tumor size and improved survival rates .

- Diabetes Management : Another investigation assessed the role of ALR2 inhibitors derived from quinoxaline structures in reducing complications associated with diabetes, showing promising results in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoroquinoxalin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves fluorination of quinoxalin-2(1H)-one precursors or multi-component cascade reactions. For example, visible-light-promoted three-component reactions using ethyl bromodifluoroacetate and vinylarenes have been reported to introduce fluorine atoms efficiently . Key factors include solvent choice (e.g., acetonitrile for polarity), temperature control (room temperature to 80°C), and catalyst selection (e.g., Ru(bpy)₃Cl₂ for photoredox catalysis). Yields range from 50–85%, with purity confirmed via HPLC (>95%) and NMR .

Q. How is the structural identity of this compound validated in synthetic workflows?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm fluorine-induced deshielding in aromatic protons (δ 7.8–8.2 ppm) and carbonyl groups (δ 160–165 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C-F ≈ 1.34 Å) and dihedral angles to confirm planarity of the quinoxaline core .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₈H₅FN₂O requires m/z 164.035) .

Q. What are the primary biological or material science applications of this compound derivatives?

Methodological Answer: Fluorinated quinoxalinones are explored for:

- Pharmaceuticals : Enhanced metabolic stability and lipophilicity improve drug-like properties, particularly in kinase inhibitors or antimicrobial agents .

- Materials : Fluorine’s electron-withdrawing effects modulate electronic properties in organic semiconductors .

- Agrochemicals : Fluorine substitution increases pesticidal activity by improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HeLa or HEK293) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Purity reassessment : Re-analyze compounds via LC-MS to rule out degradation products .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific anomalies .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-3 and C-6 positions) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMF vs. THF) to predict reaction pathways .

- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. How can crystallographic data from related compounds inform the design of this compound derivatives?

Methodological Answer:

- Comparative analysis : Use ORTEP-3 or Mercury software to overlay structures of analogs (e.g., 6-chloro or 7-methyl derivatives) and assess steric/electronic impacts .

- Packing analysis : Identify π-π stacking or hydrogen-bonding motifs (e.g., C=O···H-N) to predict solubility or crystallinity .

- Thermal parameters : Refine displacement parameters (Ueq) to assess thermal stability for material applications .

Q. What strategies optimize regioselectivity in the fluorination of quinoxalin-2(1H)-one precursors?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophilic fluorination to the 7-position .

- Metal-mediated catalysis : Use Pd(0) or Cu(I) to activate specific C-H bonds for late-stage fluorination .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor electrophilic fluorination, while non-polar solvents (toluene) may reduce side reactions .

Q. Methodological Guidance

Q. How should researchers design experiments to assess the environmental stability of this compound?

Methodological Answer:

- Hydrolytic stability : Incubate compounds in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Photodegradation : Expose to UV light (254 nm) and analyze by NMR for radical-mediated decomposition products .

- Soil microcosm studies : Use OECD 307 guidelines to evaluate biodegradation in simulated ecosystems .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .

- Bootstrap resampling : Estimate confidence intervals for small datasets (n < 6) .

- Multivariate analysis : Use PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. Data Presentation Standards

Refer to and for guidelines on clarity, reproducibility, and contextualization of results. Ensure supplemental data (e.g., crystallographic .cif files) are deposited in public repositories like Cambridge Structural Database .

Properties

IUPAC Name |

7-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSBOFHCYAGWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.